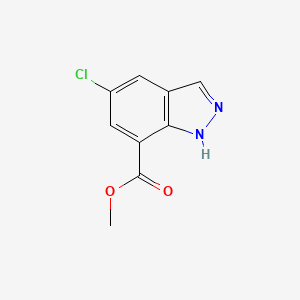

Methyl 5-chloro-1H-indazole-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWZHQQUHUQHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of Methyl 5-chloro-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of Methyl 5-chloro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to present a comprehensive and predictive spectroscopic profile. This approach, rooted in scientific precedent, offers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced effects of substitution on its spectroscopic properties is paramount for unambiguous structural elucidation. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for this compound, providing a rationale for the predicted chemical shifts, fragmentation patterns, and vibrational frequencies.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the aromatic indazole core, the electron-withdrawing chloro and methyl ester substituents, and the N-H proton, all contribute distinctively to its spectroscopic signature. The positioning of these groups governs the electronic environment of each atom, which is directly probed by various spectroscopic techniques.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the indazole core and the influence of the 5-chloro and 7-carboxylate substituents, based on data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | N-H | The acidic proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift. |

| ~8.2 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a significant downfield shift. It will likely appear as a doublet due to coupling with H-4. |

| ~7.8 | d | 1H | H-4 | This proton is meta to the carboxylate and ortho to the chloro group. It will appear as a doublet due to coupling with H-6. |

| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group are expected to be a singlet in the typical region for such functional groups. |

Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons (H-4 and H-6) are sensitive to the solvent and concentration. Two-dimensional NMR techniques, such as COSY, would be instrumental in definitively assigning these coupled protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the methyl ester is expected in this region. |

| ~142 | C-7a | A quaternary carbon of the indazole ring, adjacent to the nitrogen. |

| ~140 | C-3a | Another quaternary carbon of the indazole ring. |

| ~132 | C-5 | The carbon atom bearing the chloro substituent will be shifted downfield. |

| ~128 | C-6 | Aromatic CH carbon, shifted downfield due to proximity to the carboxylate. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~115 | C-7 | The carbon atom attached to the carboxylate group. |

| ~112 | C-3 | The remaining CH of the pyrazole ring. |

| ~53 | -OCH₃ | The carbon of the methyl ester group. |

Expert Insight: The assignment of quaternary carbons can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range couplings between protons and carbons.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Rationale |

| 210/212 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 151/153 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

Expert Insight: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous verification of the chemical formula C₉H₇ClN₂O₂.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | N-H stretch | The broadness is due to hydrogen bonding of the indazole N-H. |

| ~1720 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of the methyl ester. |

| ~1620, ~1500 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |

| ~800 | Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |

Expert Insight: The position of the C=O stretching frequency can be influenced by conjugation and the electronic nature of the substituents on the aromatic ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices for the characterization of small organic molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

-

Caption: Generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire data in both positive and negative ion modes to determine the optimal ionization.

-

For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Perform fragmentation (MS/MS) experiments on the molecular ion to aid in structural elucidation.

-

Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy has been presented. The inclusion of generalized experimental protocols further equips researchers with the necessary framework to acquire and interpret their own experimental data. This guide serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound in various scientific endeavors.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-chloro-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 5-chloro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensively published experimental spectra for this specific molecule, this guide offers a detailed predictive analysis based on established principles of NMR spectroscopy and data from structurally related analogs. It serves as a practical resource for researchers, outlining the expected spectral features, the rationale behind chemical shift and coupling constant predictions, and robust methodologies for the acquisition and interpretation of experimental NMR data. This document is designed to empower scientists to confidently identify and characterize this and similar indazole derivatives.

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of biologically active molecules. Compounds containing the indazole moiety have demonstrated efficacy as anti-inflammatory agents, antitumor drugs, and potent inhibitors of various protein kinases.

The precise substitution pattern on the indazole core is critical for modulating a compound's pharmacological profile. This compound represents a specific substitution pattern with potential for further chemical modification. Accurate and unambiguous structural elucidation via NMR spectroscopy is a cornerstone of the drug discovery and development process for such molecules.

Foundational Principles of NMR Spectroscopy of Indazoles

The interpretation of the NMR spectra of indazoles is governed by the electronic environment of the constituent protons and carbons. The aromatic nature of the bicyclic system leads to proton signals typically appearing in the downfield region (δ 7.0-8.5 ppm). The position of the NH proton of the pyrazole ring can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

In ¹³C NMR, the chemical shifts of the carbon atoms are sensitive to the electron-donating or withdrawing nature of the substituents. The quaternary carbons of the ring fusion (C3a and C7a) and the carbon bearing the substituent often have distinct chemical shifts that are crucial for structural assignment.[3]

Tautomerism in Indazoles

It is important to note that indazoles can exist in two tautomeric forms: the 1H- and 2H-indazole. For most derivatives, the 1H-tautomer is thermodynamically more stable.[1] This guide will focus on the analysis of the 1H-tautomer of this compound.

Predicted ¹H NMR Spectrum of this compound

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| NH | ~13.5 - 14.5 | br s | - | The NH proton of the indazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift in DMSO-d₆ due to hydrogen bonding with the solvent. |

| H-3 | ~8.2 - 8.4 | d | ~1.0 | The H-3 proton is part of the pyrazole ring and is expected to be a doublet due to a small four-bond coupling to H-4. Its chemical shift is influenced by the aromatic system. |

| H-4 | ~8.0 - 8.2 | d | ~1.5 | The H-4 proton is deshielded by the neighboring ester group at C-7 and the aromatic ring current. It will appear as a doublet due to coupling with H-6. |

| H-6 | ~7.6 - 7.8 | d | ~1.5 | The H-6 proton is coupled to H-4, resulting in a doublet. The chloro substituent at C-5 will have a modest deshielding effect. |

| OCH₃ | ~3.9 - 4.1 | s | - | The methyl ester protons are expected to appear as a sharp singlet in a typical range for this functional group. |

Diagram of Predicted ¹H NMR Coupling

Caption: Predicted proton-proton coupling interactions.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum is predicted based on the known effects of chloro and methyl carboxylate substituents on a benzene ring, in conjunction with data from other substituted indazoles.[3][4] The assignments are based on additive substituent effects and comparison with analogous structures.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~165 - 168 | The carbonyl carbon of the methyl ester is expected in this characteristic downfield region.[2] |

| C-3 | ~135 - 138 | This carbon in the pyrazole ring is typically found in this aromatic region. |

| C-3a | ~122 - 125 | A quaternary carbon at the ring junction. |

| C-4 | ~128 - 131 | This carbon is deshielded by the adjacent C-7 ester group. |

| C-5 | ~125 - 128 | The carbon bearing the chloro substituent. The substituent effect of chlorine is complex but generally leads to a downfield shift. |

| C-6 | ~115 - 118 | This carbon is expected to be shielded relative to the other aromatic carbons. |

| C-7 | ~112 - 115 | The carbon bearing the ester group. |

| C-7a | ~140 - 143 | The second quaternary carbon at the ring junction, typically deshielded. |

| OCH₃ | ~52 - 54 | The methyl carbon of the ester group. |

Experimental Protocols for NMR Analysis

To validate the predicted spectral data, the following experimental protocols are recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between H-4 and H-6, and the smaller coupling between H-3 and H-4.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons (C-3a, C-5, C-7, C-7a) by observing their correlations with nearby protons.

-

Diagram of Experimental Workflow

Caption: Workflow for NMR analysis.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, researchers can anticipate the key spectral features of this molecule. The outlined experimental protocols offer a clear path for the acquisition and rigorous interpretation of NMR data, ensuring the confident structural elucidation of this and related indazole derivatives. This comprehensive approach is vital for advancing research and development in fields where the indazole scaffold plays a significant role.

References

IUPAC name for Methyl 5-chloro-1H-indazole-7-carboxylate

An In-depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The indazole core is recognized as a "privileged scaffold," capable of interacting with a wide range of biological targets, making its derivatives prominent in modern drug discovery.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, predicted spectroscopic profile, and key applications. The methodologies and data presented herein are synthesized from established literature and expert analysis to support researchers in leveraging this versatile molecule for the development of novel therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a substituted indazole, a class of aromatic nitrogen-containing heterocycles.[2]

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1260851-42-0 | [3] |

| Molecular Formula | C₉H₇ClN₂O₂ | [3] |

| Molecular Weight | 210.62 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)NN=C2 | N/A |

| InChIKey | VNJXVZJEPIMSIW-UHFFFAOYSA-N (for parent acid) |[4] |

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | White to pale yellow solid | Based on analogous compounds[5] |

| Purity | ≥97% | Typical commercial specification[3] |

| Solubility | Soluble in DMSO, DMF, Methanol | Predicted based on structure |

| Storage | Room temperature, inert atmosphere | Recommended by suppliers[3] |

| XlogP | 2.1 (Predicted for parent acid) |[4] |

The Indazole Scaffold: A Privileged Structure in Chemistry

The indazole nucleus, a bicyclic system fusing a pyrazole and a benzene ring, is a cornerstone of many pharmaceuticals, including the anticancer agents Axitinib and Niraparib.[2] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows it to serve as an effective mimic for other functional groups, such as a phenol, in binding to biological targets.[2] The specific substitution pattern of this compound offers distinct advantages:

-

5-Chloro Group: The electron-withdrawing chlorine atom modulates the electronics of the aromatic system and increases lipophilicity, which can enhance membrane permeability and influence metabolic stability.

-

7-Carboxylate Group: The methyl ester at this position provides a crucial synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or other transformations, enabling the construction of diverse chemical libraries.[5]

Caption: Key functional regions of the indazole scaffold.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor. This two-stage approach ensures high purity and yield.

Caption: Two-step synthetic workflow to the target compound.

Protocol 1: Synthesis of 5-chloro-1H-indazole-7-carboxylic acid (Precursor)

The synthesis of the indazole ring system can be achieved through various methods, with a common route being the diazotization of an ortho-substituted aniline followed by intramolecular cyclization.

Methodology:

-

Diazotization: Dissolve the starting material (e.g., 2-amino-3-methyl-5-chlorobenzoic acid) in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is critical.

-

Causality: The acidic environment generates nitrous acid (HNO₂) from NaNO₂, which then reacts with the primary amine to form a stable N-nitrosamine intermediate that rearranges to the diazonium salt.

-

-

Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature. The intramolecular cyclization proceeds to form the indazole ring.

-

Workup: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the crude 5-chloro-1H-indazole-7-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Fischer Esterification to the Final Product

This classic acid-catalyzed esterification provides a high-yield route to the methyl ester.[6]

Materials:

-

5-chloro-1H-indazole-7-carboxylic acid (1.0 eq)

-

Methanol (MeOH, ~15 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, ~2 mL per gram of acid)

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-1H-indazole-7-carboxylic acid and methanol.

-

Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The mixture may warm slightly.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 3 volumes relative to the methanol used). The product, being less soluble in water, will precipitate out as a solid.

-

Causality: The large excess of water quenches the reaction, deprotonates the intermediate, and forces the sparingly soluble organic ester out of the aqueous/methanolic solution.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acid and inorganic byproducts. Dry the solid under vacuum to yield this compound.[6] Purity can be assessed by HPLC and NMR.

Spectroscopic Characterization (Predicted)

While direct experimental data for this specific isomer is not widely published, a robust spectroscopic profile can be predicted based on established principles and data from analogous structures.[6][7] This predicted data serves as a reliable benchmark for researchers synthesizing and characterizing this compound.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.8 | br s | 1H | N1-H | The acidic indazole proton is typically deshielded and broad. |

| ~8.0 | d | 1H | H4 | Aromatic proton ortho to the ester, deshielded by its anisotropy. |

| ~7.8 | d | 1H | H6 | Aromatic proton ortho to the chlorine atom. |

| ~4.0 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165.0 | C=O (ester) |

| ~141.0 | C7a |

| ~140.0 | C3a |

| ~129.0 | C5 |

| ~125.0 | C4 |

| ~122.0 | C7 |

| ~115.0 | C6 |

| ~52.5 | -OCH₃ |

Table 5: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Feature | Predicted Value / Observation |

|---|---|---|

| IR (ATR) | N-H stretch (indazole) | 3300-3100 cm⁻¹ (broad) |

| C=O stretch (ester) | 1725-1710 cm⁻¹ (strong) | |

| C-Cl stretch | 800-700 cm⁻¹ | |

| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 211.02 |

| | Isotopic Pattern | A prominent [M+2] peak at m/z 213.02 with ~33% the intensity of the [M] peak, characteristic of a single chlorine atom. |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for building more complex molecules.[5]

-

Scaffold for Library Synthesis: Its primary use is as a foundational scaffold. The ester can be converted into a wide array of functional groups (amides, hydrazides) while the N1 position of the indazole ring can be alkylated or arylated, allowing for three-dimensional exploration of chemical space.[8]

-

Protein Degrader Building Blocks: This compound belongs to a family of chemicals used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[3] The indazole moiety can serve as a ligand for a target protein, while the carboxylate handle allows for the attachment of a linker connected to an E3 ligase ligand.

-

Kinase Inhibitor Development: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[9] This fragment can be elaborated upon to create potent and selective inhibitors for various oncology and inflammation targets.

Caption: Role as a central intermediate for synthetic diversification.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Commercial suppliers recommend storage at room temperature.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its well-defined structure, featuring a privileged indazole core and versatile functional handles, makes it an invaluable tool for researchers in drug discovery and materials science. The robust synthesis and clear characterization profile outlined in this guide provide a solid foundation for its effective application in the laboratory.

References

- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 5-chloro-1h-indazole-7-carboxylic acid (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Heterocyclic Scaffolds in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form a multitude of non-covalent interactions have cemented its role in the design of a diverse array of therapeutic agents. From kinase inhibitors in oncology to novel treatments for neurodegenerative diseases, the indazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This guide focuses on a specific, strategically functionalized indazole derivative: Methyl 5-chloro-1H-indazole-7-carboxylate. The deliberate placement of the chloro and methyl carboxylate substituents on the indazole ring makes this compound a highly valuable building block, particularly in the burgeoning field of targeted protein degradation.

Compound Identification and Physicochemical Properties

This compound is a synthetically derived organic compound, primarily recognized for its application as a specialized building block in the assembly of complex bioactive molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 1260851-42-0 | [1] |

| Molecular Formula | C₉H₇ClN₂O₂ | [1] |

| Molecular Weight | 210.62 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid (form may vary by supplier) | |

| Storage Conditions | Room temperature, sealed in a dry environment |

Molecular Structure and Key Features

The structure of this compound is characterized by the indazole core with a chlorine atom at the 5-position and a methyl carboxylate group at the 7-position.

Caption: 2D structure of this compound.

The strategic placement of the functional groups is critical to its utility:

-

The 1H-Indazole Nitrogen: The nitrogen at the 1-position (N1) of the indazole ring is a key site for derivatization, often serving as a nucleophilic handle for attaching linkers or other molecular fragments.

-

The 7-Methyl Carboxylate Group: This ester functionality provides a versatile reaction site. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules and Proteolysis Targeting Chimeras (PROTACs).

-

The 5-Chloro Group: The presence of a halogen, such as chlorine, can influence the electronic properties of the aromatic system and may be involved in specific interactions with biological targets. It can also serve as a handle for further chemical modifications through cross-coupling reactions.

Synthetic Pathways: A Strategic Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the indazole ring as a key step, starting from a suitably substituted aniline derivative.

Caption: Retrosynthetic analysis for this compound.

Detailed Forward Synthesis Protocol

This protocol is a conceptualized procedure based on analogous chemical reactions. Researchers should optimize conditions based on laboratory-specific findings.

Step 1: Synthesis of a Substituted 2-amino-3-methyl-5-chlorobenzoic acid

The synthesis would likely begin with a commercially available substituted aniline. Through a series of functional group manipulations, the necessary amino, methyl, and chloro substituents are introduced onto the benzene ring, with a carboxylic acid precursor in the desired position.

Step 2: Diazotization and Intramolecular Cyclization to form 5-Chloro-1H-indazole-7-carboxylic acid

This is a critical step in forming the indazole ring.

-

Dissolution: Dissolve the substituted 2-amino-3-methyl-5-chlorobenzoic acid in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The reaction progress should be monitored for the disappearance of the starting aniline.

-

Cyclization: After the diazotization is complete, the reaction mixture is typically warmed to room temperature or gently heated to promote the intramolecular cyclization, forming the indazole ring.

-

Isolation: The resulting 5-Chloro-1H-indazole-7-carboxylic acid can be isolated by filtration or extraction, followed by purification.

Step 3: Esterification to this compound

The final step is the conversion of the carboxylic acid to the methyl ester.

-

Reaction Setup: Suspend the 5-Chloro-1H-indazole-7-carboxylic acid in methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the final this compound.

Application in Targeted Protein Degradation: A Key Building Block for PROTACs

The primary and most significant application of this compound is as a building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2]

The Architecture of a PROTAC

A PROTAC molecule consists of three key components:

-

A ligand for the target protein (Protein of Interest - POI): This "warhead" binds specifically to the protein that needs to be degraded.

-

A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular machinery responsible for tagging proteins for degradation.

-

A chemical linker: This connects the warhead and the anchor, and its length and composition are crucial for the proper formation of a ternary complex between the POI and the E3 ligase.[3][]

References

A Technical Guide to the Preliminary Biological Screening of Methyl 5-chloro-1H-indazole-7-carboxylate

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide presents a comprehensive, field-proven framework for the preliminary biological evaluation of a novel derivative, Methyl 5-chloro-1H-indazole-7-carboxylate (CAS No. 1260851-42-0). We move beyond a simple listing of protocols to provide the strategic rationale behind the selection of a tiered screening cascade, focusing on the three most prominent therapeutic areas for indazole compounds: oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing detailed, self-validating experimental workflows, data interpretation guidelines, and the foundational logic required to efficiently assess the therapeutic potential of this compound.

Introduction: The Rationale for a Targeted Screening Approach

The indazole heterocycle is of significant pharmacological importance, with agents such as Axitinib, Pazopanib, and Lonidamine being utilized in cancer therapy.[3] These approved drugs validate the indazole core as a versatile template for designing potent modulators of biological pathways.[2] The subject of this guide, this compound, is a functionalized derivative whose biological activity has not been extensively characterized in publicly accessible literature.

Our screening strategy is therefore predicated on the established activities of the broader indazole class. The primary objective of a preliminary screen is not exhaustive characterization but rather the efficient identification of significant biological activity—or lack thereof—to justify further investment. We will employ a parallel, multi-pronged primary screening approach targeting key disease-relevant assays in oncology, immunology, and microbiology. This strategy maximizes the potential for identifying a "hit" while conserving resources.

The initial workflow for evaluating this compound is outlined below.

Figure 1: High-level workflow for the preliminary biological screening of the target compound.

Tier 1: Primary Screening Protocols

The following protocols are designed as robust, cost-effective primary screens to provide a clear " go/no-go " decision for each therapeutic area.

Anticancer Activity: Cell Proliferation Assay

Causality: Many indazole-based anticancer agents function as kinase inhibitors, which ultimately block the proliferative signaling that drives tumor growth.[4] Therefore, a direct measure of anti-proliferative activity against a panel of diverse human cancer cell lines is the most logical starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method that measures metabolic activity as a proxy for cell viability.[3]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 [breast], HL-60 [leukemia], HepG2 [liver]) in appropriate media until they reach ~80% confluency.

-

Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media (e.g., from 100 µM to 0.1 µM). Add 100 µL of these dilutions to the appropriate wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Causality: Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Indazole derivatives have been specifically investigated as selective inhibitors of COX-2, the inducible isoform highly expressed at sites of inflammation.[5][6] A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit this key target, avoiding the complexities of cellular uptake and metabolism in a primary screen.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

-

Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical) which provides human recombinant COX-2, arachidonic acid (substrate), and a fluorometric probe.

-

Reaction Setup: In a 96-well plate, add assay buffer, the COX-2 enzyme, and the fluorometric probe to each well.

-

Inhibitor Addition: Add various concentrations of this compound (e.g., 100 µM to 0.1 µM) to the wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Initiation: Start the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence (e.g., Excitation: 535 nm, Emission: 590 nm) using a microplate reader.

-

Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

Causality: The search for novel antimicrobial agents is critical, and heterocyclic compounds like indazoles have shown promise.[7] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This assay is efficient and provides quantitative data suitable for a primary screen.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. A viability indicator like Resazurin can be added to aid visualization.[8]

-

Analysis: Report the MIC value in µg/mL or µM for each tested organism.

Data Presentation and Interpretation

A successful primary screen yields clear, quantitative data that guides future efforts. A compound is typically considered a "hit" if it demonstrates activity with an IC₅₀ or MIC value below a certain threshold, commonly set at 10 µM for initial screens.

Table 1: Hypothetical Primary Screening Data for this compound

| Assay Type | Target | Result (IC₅₀ / MIC) | Interpretation |

| Anticancer | MDA-MB-231 (Breast Cancer) | 7.5 µM | Hit. Potent activity. |

| HL-60 (Leukemia) | 12.2 µM | Moderate activity. | |

| HepG2 (Liver Cancer) | > 50 µM | Inactive. | |

| Anti-inflammatory | COX-2 Enzyme | 45.8 µM | Weak/Inactive. |

| Antimicrobial | S. aureus | > 128 µg/mL | Inactive. |

| E. coli | > 128 µg/mL | Inactive. | |

| C. albicans | > 128 µg/mL | Inactive. |

Based on these hypothetical results, this compound would be prioritized for further investigation as a potential anticancer agent, specifically for breast cancer.

Tier 2: A Logic-Based Approach to Secondary Assays

A hit from the primary screen necessitates confirmatory and more mechanistic follow-up studies. The choice of secondary assays should be directly informed by the primary result.

Figure 2: Logical cascade for secondary assays following an anticancer "hit".

If the compound shows anti-proliferative effects, secondary assays should probe the mechanism. For instance, one could investigate if the compound induces apoptosis by measuring the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, as has been shown for other active indazole derivatives.[4][9] Similarly, a Transwell assay could determine if the compound disrupts cell migration and invasion.[9]

Conclusion

This guide outlines a rational, multi-tiered strategy for the preliminary biological screening of this compound. By leveraging the known pharmacological profile of the indazole scaffold, we can focus our initial efforts on assays with the highest probability of yielding meaningful results. This evidence-based approach, combining robust primary screens in oncology, inflammation, and microbiology with a logical cascade of secondary assays, provides an efficient and scientifically rigorous path to evaluating the therapeutic potential of this novel compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-chloro-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold and Physicochemical Profiling

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its structural versatility allows for a wide range of biological activities, forming the core of numerous therapeutic agents.[1][4] From oncology to infectious diseases, indazole derivatives have demonstrated significant potential.[1][3][4] The specific compound of interest, Methyl 5-chloro-1H-indazole-7-carboxylate, is a member of this important class. A comprehensive understanding of its physicochemical properties is paramount for any researcher aiming to unlock its therapeutic potential. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety as a drug candidate.

This guide provides a technical overview of the known characteristics of this compound and, more critically, outlines the authoritative, step-by-step experimental protocols necessary to determine its key physicochemical parameters. This approach is designed to empower researchers to generate a complete and reliable physicochemical profile, a crucial step in the drug discovery and development process.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | [5] |

| Molecular Weight | 210.62 g/mol | [5] |

| CAS Number | 1260851-42-0 | [5] |

Note: Experimental values for properties such as melting point, boiling point, and spectral data are not consistently reported in publicly accessible databases and would need to be determined experimentally.

Predictive Analysis: The Influence of Chloro and Carboxylate Substituents

The physicochemical properties of a heterocyclic compound are significantly influenced by its substituents.[6][7][8] For this compound, the chloro and methyl carboxylate groups will play a defining role:

-

5-Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, is expected to impact the electron density of the indazole ring system. This can influence the molecule's acidity (pKa) and its potential for intermolecular interactions.[9]

-

7-Methyl Carboxylate Group: The methyl ester at the 7-position introduces a polar, hydrogen bond-accepting group. This will significantly affect the molecule's solubility and lipophilicity (logP). The ester functionality can also serve as a handle for further chemical modification.[10]

A thorough experimental determination of these properties is essential to move beyond theoretical predictions and obtain a precise understanding of the molecule's behavior.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, field-proven protocols for determining the critical physicochemical properties of this compound. These protocols are presented with the underlying scientific rationale to ensure a comprehensive understanding of the experimental choices.

Aqueous Solubility: The Shake-Flask Method

Expert Insight: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and is a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reproducibility.[11]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.[12]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the separation method does not introduce temperature fluctuations that could alter the solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to accurately determine the solubility from the analytical signal.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. scribd.com [scribd.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

molecular structure and conformational analysis of Methyl 5-chloro-1H-indazole-7-carboxylate

An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of Methyl 5-chloro-1H-indazole-7-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide presents a comprehensive, multi-technique workflow for the definitive elucidation of the molecular structure and conformational dynamics of this compound. The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are subjects of intense research in drug discovery for their wide-ranging biological activities, including anti-cancer and anti-inflammatory properties.[4][5] this compound (CAS: 1260851-42-0, Formula: C₉H₇ClN₂O₂) is a specific derivative with potential as a building block in pharmaceutical synthesis.[6][7] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines a self-validating system of experimental and computational protocols designed to provide an unambiguous structural and conformational profile of the title compound.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement provides a rigid scaffold with a unique vectoral display of hydrogen bond donors and acceptors, making it an ideal pharmacophore for interacting with biological targets like protein kinases.[8] The therapeutic potential of indazoles is underscored by their presence in numerous marketed drugs, including the anti-cancer agents Axitinib and Niraparib.[1][5]

The precise substitution pattern on the indazole ring system dictates its biological activity. Therefore, the unambiguous characterization of novel derivatives like this compound is a critical prerequisite for its application in drug development programs. This guide details the necessary steps for its synthesis, structural verification, and an in-depth analysis of its conformational landscape in both solid and solution states.

Part I: Synthesis and Unambiguous Structural Verification

A robust analytical workflow begins with a reliable synthetic protocol and definitive proof of structure, particularly concerning the regiochemistry of the indazole core.

Proposed Synthesis

While multiple routes to indazole derivatives exist, a plausible approach for the synthesis of 7-carboxyindazoles involves the cyclization of appropriately substituted hydrazines.[9][10] The synthesis of the title compound can be envisioned starting from a substituted anthranilic acid derivative, followed by diazotization and cyclization, and subsequent esterification. The primary challenge in indazole chemistry is often controlling the regioselectivity to yield the desired N1-H tautomer over the N2-H isomer.

Methodology 1: Definitive Spectroscopic Elucidation

Following synthesis and purification, a rigorous spectroscopic analysis is required to confirm the molecular identity and, crucially, the correct isomeric and tautomeric form.

Protocol:

-

Mass Spectrometry (MS): Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₉H₇ClN₂O₂) by comparing the experimental m/z value to the calculated exact mass.[11][12]

-

1D NMR Spectroscopy:

-

Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Causality: These initial spectra will confirm the presence of all expected functional groups (methyl ester, aromatic protons, N-H proton) and provide a preliminary structural fingerprint. However, 1D NMR alone is often insufficient to definitively distinguish between the 1,7- and other possible isomers (e.g., 1,3- or 2,7-).[13][14]

-

-

2D NMR for Isomer Confirmation (HMBC):

-

Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

-

Causality: The HMBC experiment is the cornerstone for unambiguous isomer assignment. It reveals long-range (2-3 bond) correlations between protons and carbons. For the target 1,7-disubstituted indazole, a key correlation should be observed between the N1-H proton and the C7a carbon of the indazole ring. The absence of a correlation from the N1-H proton to the C3 carbon would further support the proposed structure and rule out N-2 substitution.[15][16]

-

Data Presentation:

| Technique | Parameter | Expected Observation for this compound |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 211.0274; Found: Target value ± 5 ppm |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons, N-H proton (typically >10 ppm), Methyl singlet (~3.9 ppm) |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbon (~165 ppm), Aromatic carbons, Methyl carbon (~52 ppm) |

| ¹H-¹³C HMBC | Key Correlation | ³J correlation observed between the NH proton and the C 7a carbon atom |

Logical Diagram:

Caption: Workflow for Synthesis and Structural Verification.

Part II: Solid-State Conformational Analysis

Single-crystal X-ray diffraction provides the "gold standard" for determining the three-dimensional structure of a molecule in the solid state, offering precise geometric data that serves as a crucial reference for both solution-state and computational studies.[17][18]

Methodology 2: Single-Crystal X-ray Diffraction (SCXRD)

Protocol:

-

Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[19]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods to generate an initial electron density map. Refine the atomic positions, bond lengths, angles, and thermal parameters to achieve a final, high-resolution crystal structure.[20]

Expected Data Output:

The SCXRD analysis will yield definitive data on:

-

Molecular Connectivity: Absolute confirmation of the isomeric structure.

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion (dihedral) angles.

-

Conformation: The preferred orientation of the methyl carboxylate group relative to the indazole ring in the crystalline lattice.

-

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that define the crystal packing.

Data Presentation:

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C7-C(carbonyl) | e.g., 1.49 |

| C(carbonyl)-O(ester) | e.g., 1.35 |

| Bond Angles (°) ** | |

| N1-C7a-C7 | e.g., 120.1 |

| C7a-C7-C(carbonyl) | e.g., 119.5 |

| Key Torsion Angle (°) ** | |

| C7a-C7-C(carbonyl)-O(ester) | e.g., 15.0 |

Logical Diagram:

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

Part III: Solution-Phase and Computational Conformational Analysis

While SCXRD reveals the static solid-state structure, the conformation in solution can be dynamic and more relevant to biological activity. The primary conformational flexibility in this compound is the rotation around the C7-C(carbonyl) single bond. A combined approach using solution NMR and computational chemistry provides a powerful tool to investigate these dynamics.

Methodology 3: 2D NOESY/ROESY Spectroscopy

Protocol:

-

Sample Preparation: Prepare a sufficiently concentrated sample (~5-10 mg) in a deuterated solvent.

-

Experiment Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) spectrum.

-

Causality: The NOE is a through-space interaction, and a NOESY experiment detects correlations between protons that are close in space (< 5 Å), irrespective of through-bond connectivity.[21] For a small molecule like this (MW 210.62), a standard NOESY experiment is appropriate.[22][23] A key NOE correlation between the methyl protons of the ester group (-OCH₃) and the H-6 proton on the benzene ring would indicate a preferred conformation where these groups are spatially proximate.

-

-

Data Analysis: Analyze the 2D spectrum for cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative or semi-quantitative conformational assessment.

Methodology 4: Computational Modeling (DFT)

Protocol:

-

Structure Preparation: Use the refined SCXRD structure as the starting geometry for the calculations.

-

Method Selection: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure.[24][25] Include a solvent model (e.g., PCM) to simulate solution-phase conditions.

-

Potential Energy Scan: Perform a relaxed potential energy surface (PES) scan.

-

Causality: This calculation systematically rotates the methyl carboxylate group around the C7-C(carbonyl) bond (by varying the C7a-C7-C=O torsion angle) while optimizing the rest of the molecular geometry at each step. This process maps the energy of the molecule as a function of that rotation.[26][27]

-

-

Data Analysis: Plot the relative energy versus the torsion angle. This plot will reveal the global energy minimum (the most stable conformer), any local minima, and the energy barriers to rotation between them.

Logical Diagram:

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 16. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rigaku.com [rigaku.com]

- 18. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. excillum.com [excillum.com]

- 21. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 22. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]

- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 24. researchgate.net [researchgate.net]

- 25. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biomedres.us [biomedres.us]

- 27. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]

The Indazole Scaffold: A Technical Guide to the Discovery of Novel Derivatives for Drug Development

Section 1: The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

The indazole, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] While rarely found in nature, synthetic derivatives of this scaffold are at the core of numerous bioactive molecules and commercially successful drugs.[2][3] Its significance is underscored by its presence in several FDA-approved therapeutics, including the multi-kinase inhibitors Pazopanib and Axitinib, used in oncology, and the antiemetic Granisetron.[1][2][4]

The structural versatility of the indazole nucleus allows for extensive functionalization, enabling the precise tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of compounds with a vast range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7] This guide provides a technical overview of the contemporary discovery and development of novel indazole derivatives, detailing synthesis strategies, biological evaluation cascades, and lead optimization principles for researchers and drug development professionals.

Section 2: Constructing the Core: Synthesis and Functionalization Strategies

The synthesis of the indazole ring system is a cornerstone of developing novel derivatives. The choice of synthetic route is critical as it dictates the potential for substitution and influences the final yield and purity. Methodologies range from classical condensation reactions to modern metal-catalyzed cross-coupling strategies.[6]

A primary challenge and area of expertise in indazole synthesis is controlling the regioselectivity to produce the desired tautomer, typically the more thermodynamically stable 1H-indazole over the 2H-indazole.[6]

General Synthesis Workflow

The overall process from starting materials to a library of diversified indazole derivatives for screening can be visualized as a multi-stage workflow. This process is designed to efficiently generate structural diversity for subsequent biological evaluation.

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of N1-Substituted Indazole Derivatives

This protocol describes a common and reliable method for synthesizing N1-substituted indazoles, starting from readily available 2-fluorobenzonitriles. The choice of hydrazine hydrate for the cyclization step is based on its efficacy in forming the pyrazole ring, while the subsequent N-alkylation with a benzyl halide is a standard method for introducing diversity at the N1 position, which is often crucial for biological activity.[8]

Objective: To synthesize a 1-(3-cyanobenzyl)-4-methoxy-1H-indazol-3-amine derivative.

Materials:

-

2-fluoro-5-methoxybenzonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

n-Butanol

-

3-cyanobenzyl chloride

-

Potassium hydroxide (KOH), powdered

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

-

Cyclization to form the Indazole Core:

-

To a solution of 2-fluoro-5-methoxybenzonitrile (1.0 eq) in n-butanol (10 mL/g), add hydrazine hydrate (5.0 eq).

-

Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular cyclization and tautomerization, forms the stable 1H-indazol-3-amine core.

-

Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the resulting solid with water, filter, and dry to yield 4-methoxy-1H-indazol-3-amine. This intermediate is typically used without further purification.

-

-

N1-Alkylation:

-

In a round-bottom flask, dissolve the 4-methoxy-1H-indazol-3-amine (1.0 eq) in DMSO (15 mL/g).

-

Add powdered KOH (1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

Rationale: KOH is a strong base that deprotonates the N1 position of the indazole ring, forming a nucleophilic anion that is ready for alkylation. DMSO is an excellent polar aprotic solvent for this type of reaction.

-

Add 3-cyanobenzyl chloride (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

Quench the reaction by slowly adding cold water. The product will precipitate out of the solution.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Purification and Confirmation:

-

Purify the crude product using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure 1-(3-cyanobenzyl)-4-methoxy-1H-indazol-3-amine.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Self-Validation: The distinct spectral data from NMR and the exact mass from HRMS serve as a validation system, confirming that the target molecule has been synthesized with the correct structure and high purity.

-

Section 3: Target Identification and Biological Screening Cascade

Once a library of novel indazole derivatives is synthesized, a systematic screening cascade is employed to identify compounds with promising biological activity. This process begins with high-throughput in vitro assays and progresses to more complex cellular and in vivo models for the most promising candidates.

3.1: In Vitro Screening: Anti-Cancer Activity

Indazole derivatives are well-known for their anti-cancer properties, often acting as inhibitors of protein kinases that are crucial for tumor growth and survival.[1][7]

Protocol 2: Anti-Proliferative MTT Assay

This is a foundational colorimetric assay to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel indazole derivatives against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma).

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Synthesized indazole derivatives, dissolved in DMSO to create 10 mM stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microplates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indazole compounds in a separate 96-well plate (e.g., from 100 µM to 0.01 µM).

-

Add 1 µL of the diluted compounds to the corresponding wells of the cell plate. Include "vehicle control" wells (DMSO only) and "no treatment" wells.

-

Rationale: A wide concentration range is necessary to accurately determine the dose-response curve and calculate the IC₅₀ value. The vehicle control ensures that the solvent (DMSO) does not have a significant effect on cell viability.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Self-Validation: The consistency of results across replicate wells and the characteristic sigmoidal curve are internal validators of the assay's performance. A positive control (e.g., a known cytotoxic drug like Doxorubicin) should be run in parallel to validate the assay's sensitivity.

-

Quantitative Anti-Cancer Data for Indazole Derivatives

The following table summarizes representative anti-proliferative data for novel indazole derivatives against various human cancer cell lines, as reported in the literature.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 109 | H1975 (NSCLC) | EGFR T790M Kinase | 0.0053 | [6] |

| Compound 107 | L858R/T790M EGFR | EGFR Kinase (mutant) | 0.07 | [6] |

| Compound 2f | 4T1 (Breast) | Apoptosis Induction | 0.23 | [9] |

| Compound 2f | A549 (Lung) | Apoptosis Induction | 0.95 | [4][9] |

| Compound 2f | HepG2 (Liver) | Apoptosis Induction | 0.80 | [4] |

| Pazopanib | HGC-27 (Gastric) | VEGFR-2 Kinase | 0.030 | [6] |

| Entrectinib | ALK-positive cells | ALK Kinase | 0.012 | [6] |

This table is a compilation of data from multiple sources to illustrate the potency of indazole derivatives.

3.2: Mechanism of Action: Targeting Kinase Signaling

Many indazole-based anti-cancer drugs, such as Pazopanib and Axitinib, function by inhibiting protein kinases involved in angiogenesis and cell proliferation, particularly Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][6] Understanding the interaction with these pathways is crucial.

Caption: Inhibition of the VEGFR signaling pathway.

3.3: In Vivo Proof-of-Concept

Compounds that demonstrate high potency and a clear mechanism of action in vitro are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Model)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Objective: To assess the in vivo anti-inflammatory effect of an indazole derivative by measuring its ability to reduce edema in a rat model.

Materials:

-

Wistar male rats (150-200g).

-

Carrageenan solution (1% w/v in sterile saline).

-

Test indazole compound, formulated in a suitable vehicle (e.g., 0.5% Carboxymethyl Cellulose).

-

Positive control: Diclofenac (10 mg/kg).[10]

-

Plethysmograph or digital calipers.

-

Syringes and needles for administration.

Step-by-Step Methodology:

-

Acclimatization and Grouping:

-

Acclimatize animals for at least one week before the experiment.

-

Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (Diclofenac), and Test Compound groups (e.g., 25, 50, 100 mg/kg).[11]

-

-

Baseline Measurement and Dosing:

-

Measure the initial volume/diameter of the right hind paw of each rat using a plethysmograph. This is the baseline (0 h) reading.

-

Administer the vehicle, Diclofenac, or test compound to the respective groups via intraperitoneal (i.p.) injection.

-

-

Induction of Inflammation:

-